molecular formula C6H9NO2 B1466779 5-Cyclopropyl-1,3-oxazolidin-2-one CAS No. 1466015-93-9

5-Cyclopropyl-1,3-oxazolidin-2-one

Cat. No.: B1466779
CAS No.: 1466015-93-9
M. Wt: 127.14 g/mol
InChI Key: ALXWOHYHDGRZNS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a cyclopropyl group attached to the oxazolidinone ring. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the development of antibacterial agents .

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-1,3-oxazolidin-2-one plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the formation of the 70S initiation complex essential for protein synthesis . This interaction is facilitated by the compound’s ability to form hydrogen bonds with key amino acid residues in the ribosomal RNA. Additionally, this compound has been shown to interact with various enzymes involved in metabolic pathways, further influencing cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the growth of Gram-positive bacteria by disrupting protein synthesis . This disruption leads to a cascade of cellular effects, including alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism. The compound’s ability to inhibit protein synthesis also affects the production of essential proteins, leading to cell death in susceptible bacterial strains .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a well-defined mechanism of action. The compound binds to the peptidyl transferase center of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This binding prevents the proper alignment of tRNA and mRNA, thereby halting the elongation of the nascent peptide chain. Additionally, this compound has been shown to induce conformational changes in the ribosome, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to persistent inhibition of bacterial growth, with no significant development of resistance observed in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its antibacterial activity. The compound is metabolized by various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the ability to inhibit bacterial protein synthesis, contributing to the overall antibacterial efficacy of the compound . Additionally, this compound has been shown to affect metabolic flux and metabolite levels in bacterial cells, further disrupting cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its antibacterial effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the bacterial ribosome . The compound’s activity is dependent on its ability to reach and bind to the ribosomal subunits, which are located in the cytoplasm . Additionally, post-translational modifications and targeting signals may influence the localization and activity of this compound within bacterial cells .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-1,3-oxazolidin-2-one is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability and interaction with biological targets .

Properties

IUPAC Name

5-cyclopropyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-7-3-5(9-6)4-1-2-4/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXWOHYHDGRZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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